Sensory Descriptor Divergence: Fruity-Berry Profile of 2-Hydroxyhexan-3-one vs. Mushroom-Earthy and Caramellic Notes of Positional Isomers
In a comprehensive odorant-metabolite mapping study, 2-hydroxyhexan-3-one was characterized by sensory descriptors 'Fruity, berry' (Fan et al., 2012) and 'Green, hay-like, sour milk' (Neuser et al., 2000). In contrast, its positional isomer 3-hydroxyhexan-2-one was described as 'Mushroom, earthy', while 4-hydroxyhexan-3-one was noted as 'Fruity, somewhat burnt and caramellic, somewhat buttery, caramellic, dairy notes' within the same comparative table [1]. This represents a qualitative and quantitative sensory divergence driven solely by the position of the hydroxyl and ketone functional groups.
| Evidence Dimension | Human sensory descriptors (odor/flavor) |
|---|---|
| Target Compound Data | Fruity, berry; Green, hay-like, sour milk |
| Comparator Or Baseline | 3-Hydroxyhexan-2-one (CAS 54123-75-0): Mushroom, earthy; 4-Hydroxyhexan-3-one (CAS 4984-85-4): Fruity, somewhat burnt and caramellic, somewhat buttery, caramellic, dairy notes |
| Quantified Difference | Qualitative categorical divergence in dominant sensory notes |
| Conditions | Literature sensory panel descriptions compiled in Nature Scientific Reports comparative table |
Why This Matters
For flavor and fragrance formulators, the specific 'fruity-berry' note is non-substitutable; selecting the wrong isomer would introduce undesirable mushroom, earthy, or burnt-caramellic off-notes, directly impacting product quality and consumer acceptance.
- [1] Natsch, A., et al. (2019). Table 1 Sensory descriptors of the odorants tested and their corresponding metabolites. Scientific Reports, 9, 2785. View Source
